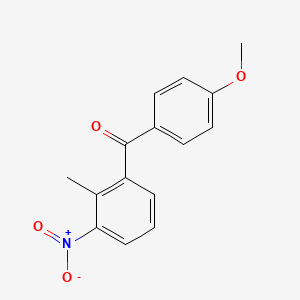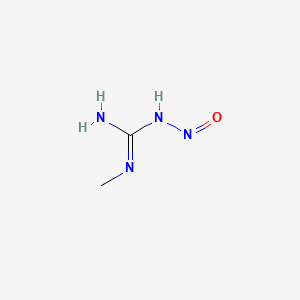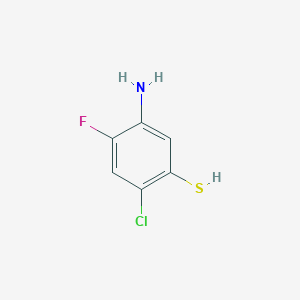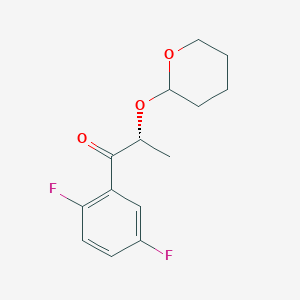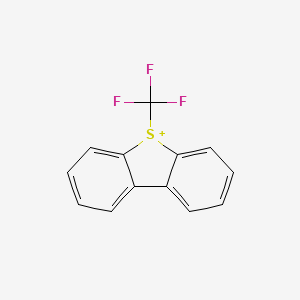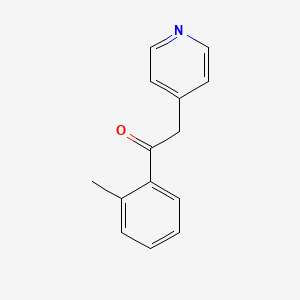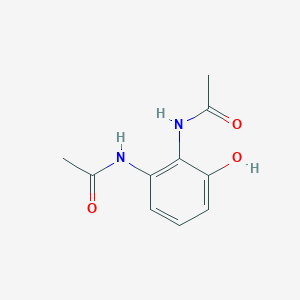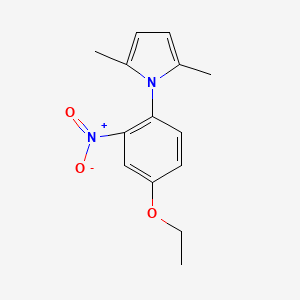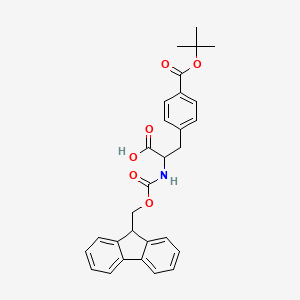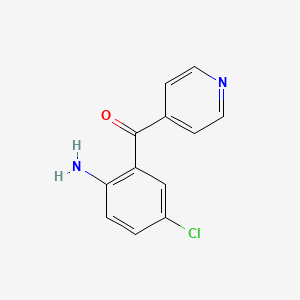
1-Ethyl-2-(naphthalen-1-yl)-1H-imidazole-4-carbaldehyde
Vue d'ensemble
Description
1-Ethyl-2-(naphthalen-1-yl)-1H-imidazole-4-carbaldehyde is a complex organic compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms, which are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. This particular compound is characterized by the presence of an ethyl group, a naphthalene ring, and an imidazole ring with a formyl group at the 4-position.
Méthodes De Préparation
The synthesis of 1-Ethyl-2-(naphthalen-1-yl)-1H-imidazole-4-carbaldehyde involves several steps, typically starting with the formation of the imidazole ring. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate various functional groups, including aryl halides and aromatic heterocycles.
For industrial production, the synthesis may involve the use of N-heterocyclic carbenes (NHC) as catalysts, which facilitate the formation of 1,2,4-trisubstituted imidazoles from acetophenones and benzylic amines in the presence of an oxidant like tert-butylhydroperoxide (TBHP) .
Analyse Des Réactions Chimiques
1-Ethyl-2-(naphthalen-1-yl)-1H-imidazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The imidazole ring can undergo electrophilic substitution reactions, where the hydrogen atoms are replaced by other groups, such as halogens or alkyl groups, using reagents like halogens or alkyl halides.
The major products formed from these reactions include carboxylic acids, alcohols, and substituted imidazoles .
Applications De Recherche Scientifique
1-Ethyl-2-(naphthalen-1-yl)-1H-imidazole-4-carbaldehyde has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1-Ethyl-2-(naphthalen-1-yl)-1H-imidazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, as a C17,20-lyase inhibitor, it binds to the enzyme’s active site, preventing the conversion of precursors into androgens, thereby reducing androgen levels in the body . This mechanism is crucial in the treatment of androgen-dependent prostate cancer.
Comparaison Avec Des Composés Similaires
1-Ethyl-2-(naphthalen-1-yl)-1H-imidazole-4-carbaldehyde can be compared with other imidazole derivatives, such as:
1-Methyl-2-imidazolecarboxaldehyde: Similar in structure but with a methyl group instead of an ethyl group, leading to different reactivity and applications.
1H-Imidazole-4-carbaldehyde: Lacks the ethyl and naphthalene groups, making it less complex and with different chemical properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Propriétés
Numéro CAS |
906477-09-6 |
|---|---|
Formule moléculaire |
C16H14N2O |
Poids moléculaire |
250.29 g/mol |
Nom IUPAC |
1-ethyl-2-naphthalen-1-ylimidazole-4-carbaldehyde |
InChI |
InChI=1S/C16H14N2O/c1-2-18-10-13(11-19)17-16(18)15-9-5-7-12-6-3-4-8-14(12)15/h3-11H,2H2,1H3 |
Clé InChI |
VCAODJWBUQPYEE-UHFFFAOYSA-N |
SMILES canonique |
CCN1C=C(N=C1C2=CC=CC3=CC=CC=C32)C=O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details











Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

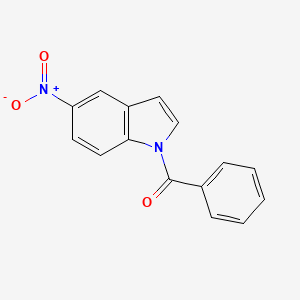
![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-3-(dimethylamino)prop-2-en-1-one](/img/structure/B8758844.png)
![tert-butyl N-[rel-(1S,2S,4S)-4-amino-2-fluoro-cyclohexyl]carbamate](/img/structure/B8758851.png)
